2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole
Brand Name: Vulcanchem
CAS No.: 752241-92-2
VCID: VC20793212
InChI: InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3,(H2,11,12)
SMILES: CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)N
Molecular Formula: C10H20N2OSSi
Molecular Weight: 244.43 g/mol

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole

CAS No.: 752241-92-2

Cat. No.: VC20793212

Molecular Formula: C10H20N2OSSi

Molecular Weight: 244.43 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole - 752241-92-2

Specification

CAS No. 752241-92-2
Molecular Formula C10H20N2OSSi
Molecular Weight 244.43 g/mol
IUPAC Name 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3,(H2,11,12)
Standard InChI Key YWZBIUXXDBHULO-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)N
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)N

Introduction

Chemical Properties and Structure

Basic Identification and Properties

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole is identified by the CAS Registry Number 752241-92-2, confirming its unique identity in chemical databases . The compound has a molecular formula of C10H20N2OSSi with a calculated molecular weight of 244.43 g/mol . This heterocyclic compound belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Structural Characteristics

The molecular structure features a thiazole core with three key substituents: an amino group at the 2-position, a tert-butyldimethylsilyloxy-protected hydroxymethyl group at the 4-position, and a hydrogen atom at the 5-position. The thiazole ring itself contains a nitrogen atom at position 3 and a sulfur atom between positions 1 and 2, creating the characteristic heterocyclic structure. The presence of these heteroatoms contributes to the compound's unique chemical behavior and reactivity patterns.

The amino group at position 2 is particularly significant as it provides a reactive site for further functionalization while also influencing the electronic properties of the thiazole ring. Similar aminothiazole structures have been documented to exhibit tautomerization pathways, though the specific tautomeric behavior of 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole would need further spectroscopic investigation .

Nomenclature and Synonyms

Several synonyms exist for this compound in the chemical literature:

  • 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole

  • 2-AMino-4-tert-butyldiMethylsilyloxy-Methyl-thiazole

  • 4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]-2-thiazolaMine

  • 2-Thiazolamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

These alternative names follow different chemical naming conventions but refer to the same molecular structure.

Synthesis Methods

Protection Strategies

The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxymethyl functionality. Based on research with similar compounds, TBDMS protection has been identified as an optimal strategy for hydroxyl protection during thiazole ring formation. The TBDMS group offers several advantages:

  • Stability under the conditions typically required for thiazole ring formation

  • Selective removal when desired in subsequent synthetic steps

  • Protection of the hydroxyl group from unwanted side reactions during cyclization

As demonstrated in the synthesis of related compounds, the TBDMS group can be removed easily during isolation processes or maintained for further selective derivatization depending on the synthetic goals .

Cyclization Mechanisms

The formation of the thiazole ring typically involves a reaction between a thiourea derivative and an α-haloketone or similar precursor. For amino-substituted thiazoles, the process generally involves nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization through nucleophilic attack of the nitrogen on the carbonyl carbon, and subsequent dehydration.

In the context of 2-amino-4-methylthiazole (a related compound), DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory have revealed the stability of the thiazole ring structure with two double bonds (C=C and C=N) . Similar electronic characteristics would likely apply to 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole.

Applications and Research Significance

Building Block in Organic Synthesis

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole serves as a valuable building block in organic synthesis due to its functionalized structure. The amino group at the 2-position can be utilized for further derivatization while the protected hydroxymethyl group at the 4-position provides an additional site for selective modification after deprotection.

In the synthesis of complex molecules, this compound can serve as a core scaffold to which additional functional groups can be attached. The thiazole ring itself is an important heterocyclic structure found in many bioactive compounds and pharmaceutical agents .

ManufacturerProduct NumberPackagingPrice (USD)
TRCA6024305mg$95.00
Biosynth CarbosynthFA175895mg$124.90
AK Scientific7498DA5mg$218.00
Biosynth CarbosynthFA1758910mg$227.20
American Custom Chemicals CorporationORS000507810mg$292.95

This pricing information indicates that the compound is primarily produced in small quantities for specialized research applications rather than bulk industrial uses.

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